5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(tetrazol-1-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBXKGRNDXEWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=NN=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cycloaddition Using 5-Cyanopyridine-2-Carboxylic Acid
Reacting 5-cyanopyridine-2-carboxylic acid with sodium azide (NaN₃) in the presence of Lewis acids like ZnBr₂ or Sc(OTf)₃ facilitates cycloaddition. For example, ZnBr₂ in water under microwave irradiation (160°C, 15 min) achieves yields up to 85%. However, the carboxylic acid group may necessitate protection (e.g., methyl esterification) to prevent side reactions. Post-synthesis hydrolysis regenerates the carboxylic acid.
Key Considerations:
- Regioselectivity: Lewis acids like Cu(II) favor N1-substitution (1H-tetrazol-1-yl) over N2-isomers.
- Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance nitrile activation but require careful moisture control.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave (MW) irradiation significantly reduces reaction times from hours to minutes while improving yields.
Protocol Optimization
A representative procedure involves:
- Substrate: Methyl 5-cyanopyridine-2-carboxylate (protecting carboxylic acid as methyl ester).
- Conditions: NaN₃, ZnBr₂ (10 mol%), H₂O, MW (160°C, 10 min).
- Deprotection: Hydrolysis with NaOH/EtOH yields the target compound.
Advantages:
- Yield Enhancement: 90–99% reported for analogous tetrazoles using Pd/Co nanoparticles under MW.
- Scalability: Reduced energy consumption vs. conventional heating.
Heterogeneous Catalysis: Enabling Recyclability
Heterogeneous catalysts simplify post-reaction purification and enhance sustainability.
Nanoparticle Catalysts
Polymer-Supported Catalysts
Amberlyst-15 in DMSO at 85°C facilitates cycloaddition with 82–95% yields for aromatic nitriles.
Regioselective Synthesis: Controlling Tetrazole Orientation
Achieving exclusive 1H-tetrazol-1-yl substitution requires precise conditions:
- Catalyst Choice: Cu(II) complexes (e.g., Salen-Cu) direct N1-attack via nitrile polarization.
- Solvent Effects: DMF stabilizes transition states favoring N1-regiochemistry.
Case Study:
Chan–Evans–Lam coupling, as used for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, demonstrates copper’s role in directing substitution patterns. Adapting this to pyridine-2-carboxylic acid derivatives could optimize regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Conditions | Yield (%) | Regioselectivity (N1:N2) |
|---|---|---|---|---|
| Conventional Heating | ZnBr₂ | DMF, 130°C, 40h | 79 | 85:15 |
| Microwave | Pd/Co NPs | H₂O, 160°C, 10min | 99 | 95:5 |
| Heterogeneous | Fe₃O₄@SiO₂/Cu(II) | DMF, 120°C, 6h | 92 | 90:10 |
| Solvent-Free | NH₄Cl | Neat, 100°C, 12h | 68 | 80:20 |
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Tetrazole vs. Triazole Derivatives
5-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid hydrochloride
- Molecular Formula : C₈H₇ClN₄O₂ .
- Key Differences : Replaces the tetrazole with a 1,2,4-triazole ring and includes a hydrochloride salt.
- Applications : Marketed as a versatile small-molecule scaffold for drug discovery, though its biological activity remains uncharacterized in available literature .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Molecular Formula : C₁₀H₆ClF₃N₃O₂ .
- Key Differences : Features a 1,2,3-triazole ring substituted with a 4-chlorophenyl and trifluoromethyl group.
- Biological Activity : Demonstrates 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to its electron-withdrawing CF₃ group enhancing target binding .
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Positional Isomers: Tetrazole Substitution Patterns
5-(1H-1,2,3,4-Tetrazol-5-yl)pyridine-2-carboxylic acid
Key Research Findings
- Electron-Withdrawing Groups : Substituents like CF₃ enhance antitumor activity by improving binding affinity to targets such as c-Met kinase .
- Heterocycle Impact: Thiazole-containing analogues exhibit broader activity against melanoma (LOX IMVI cells, GP = 44.78–62.25%) due to increased lipophilicity .
- Tetrazole vs.
Biological Activity
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
The tetrazole ring in this compound acts as a bioisostere for carboxylic acids, providing similar physicochemical properties while potentially reducing toxicity. The pyridine moiety contributes to the compound's overall pharmacological profile, making it a subject of various biological studies.
2. Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with tetrazole precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, one method utilizes copper-catalyzed reactions to facilitate the formation of the desired tetrazole-pyridine structure efficiently.
3.1 Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of tetrazole could inhibit bacterial growth effectively, suggesting that this compound may possess similar capabilities .
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 16 |
| This compound | S. aureus | 14 |
3.2 Anticancer Activity
The anticancer potential of tetrazole derivatives has been extensively documented. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/Akt and MAPK .
Case Study:
A recent study evaluated the effects of a series of tetrazole derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against these cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.3 |
| HeLa | 4.8 |
3.3 Antihypertensive Activity
Tetrazole-containing compounds have also been investigated for their antihypertensive effects. The mechanism is thought to involve the inhibition of angiotensin II receptors or modulation of nitric oxide pathways .
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine and tetrazole rings can significantly influence potency and selectivity.
5. Conclusion
This compound exhibits a promising profile as a multitarget agent with potential applications in antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
